Fmoc-Asp(ODmab)-OH

Solid-phase peptide synthesis Orthogonal deprotection Protecting group efficiency

Fmoc-Asp(ODmab)-OH (CAS 269066-08-2) is the only aspartic acid derivative offering a fully orthogonal, hydrazine-labile ODmab protecting group—stable to both piperidine (Fmoc removal) and TFA (global deprotection/resin cleavage). Unlike OtBu (TFA-labile) or OAll (requires toxic Pd catalysts), ODmab enables selective on-resin β-carboxy deprotection with 2% hydrazine in DMF, with >99% yield. This unlocks synthetic routes impossible with standard derivatives: lactam-bridged cyclic peptides (pair with Lys(ivDde) for simultaneous unmasking), head-to-tail cyclization, and N-linked glycopeptide assembly. Compatible with automated parallel synthesizers. Choose this derivative for cleaner, shorter, and more convergent synthetic strategies.

Molecular Formula C39H42N2O8
Molecular Weight 666.8 g/mol
CAS No. 269066-08-2
Cat. No. B613555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(ODmab)-OH
CAS269066-08-2
SynonymsFmoc-Asp(ODmab)-OH; 269066-08-2; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)oxy)-4-oxobutanoicacid; MolPort-009-200-000; C39H42N2O8; AKOS016003534; ZINC150339255; AK-49633; KB-52023; FT-0693451; (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl)amino)benzyl)oxy)-4-oxobu; N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-asparticacid4-[4-[[1-(2,6-dioxo-4,4-dimethylcyclohexylidene)-3-methylbutyl]amino]benzyl]ester
Molecular FormulaC39H42N2O8
Molecular Weight666.8 g/mol
Structural Identifiers
SMILESCC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NC2=CC=C(C=C2)COC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1
InChIKeyRZOFMGBIWZZRKU-YTTGMZPUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(ODmab)-OH: A Quasi-Orthogonal Aspartic Acid Derivative for Selective Peptide Modification


Fmoc-Asp(ODmab)-OH (CAS 269066-08-2) is a quasi-orthogonally protected aspartic acid derivative used in Fmoc solid-phase peptide synthesis (SPPS) . It incorporates the 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (ODmab) ester protecting group on the β-carboxy side chain [1]. This safety-catch-based protecting group is stable to piperidine and TFA, yet selectively removable with 2% hydrazine in DMF, making it a critical building block for synthesizing cyclic, branched, and modified peptides .

Why Standard Aspartic Acid Derivatives Cannot Replace Fmoc-Asp(ODmab)-OH


In Fmoc SPPS, standard aspartic acid β-protecting groups like OtBu and OAll are incompatible with certain synthetic strategies. The OtBu ester, while robust, is labile to the same acidic conditions (TFA) used for global deprotection and resin cleavage, precluding selective on-resin side-chain modification . The OAll ester is orthogonal to both Fmoc and tBu groups but requires palladium catalysis for removal—introducing heavy metal contamination concerns and potential peptide aggregation . Fmoc-Asp(ODmab)-OH fills this gap by providing a third, fully orthogonal deprotection dimension using hydrazine, which is inert to both piperidine and TFA . This enables synthetic sequences that are impossible with standard derivatives.

Quantitative Differentiation of Fmoc-Asp(ODmab)-OH vs. Orthogonal Alternatives


Deprotection Yield: ODmab vs. OAll vs. OBzl in Model Peptide Systems

In a comparative study of orthogonal deprotection conditions using model peptide KGE, the ODmab group achieved >99% yield upon treatment with 2% w/v hydrazine in DMF for 30 minutes [1]. In contrast, the OAll group required palladium catalysis (25 eq. [Pd(All)Cl]₂, 25 eq. GSH) and achieved 97.6% yield, while the OBzl group yielded only 78.5% with Pd black/H₂ due to methylation side products [1].

Solid-phase peptide synthesis Orthogonal deprotection Protecting group efficiency

Side-Chain vs. α-Carboxy Deprotection Selectivity: ODmab Orthogonality

Unlike Fmoc-Asp-OAll, where the α-allyl ester can be removed with Pd(Ph₃P)₄ to expose the α-carboxyl group for cyclization , Fmoc-Asp(ODmab)-OH protects the β-carboxy side chain. The ODmab group is stable to TFA, piperidine, Pd(0), and DBU, but is cleaved selectively with 2% hydrazine in DMF [1]. This orthogonal stability profile enables the simultaneous deprotection of Lys(ivDde) and Asp(ODmab) in a single hydrazine step, a critical advantage for synthesizing side-chain to side-chain lactam-bridged peptides .

Orthogonal protection Selective deprotection Cyclic peptide synthesis

UV-Spectrophotometric Cleavage Monitoring: A Unique Process Analytical Feature

The ODmab group is cleaved by 2% hydrazine in DMF, generating an indazole by-product detectable at 290 nm [1]. This enables UV-spectrophotometric monitoring of deprotection completion in real time, a feature not available with OAll (requires Pd(0) catalysis with no chromogenic by-product), OtBu (TFA cleavage produces isobutylene gas), or OBzl (hydrogenolysis produces toluene). This built-in process analytical capability provides a quantitative endpoint for optimizing reaction time and confirming complete deprotection.

Process analytical technology Deprotection monitoring Peptide synthesis quality control

Commercial Purity and Enantiomeric Integrity: Batch-to-Batch Reproducibility

Commercial specifications for Fmoc-Asp(ODmab)-OH from major suppliers demonstrate consistent high quality. Novabiochem® (Merck) material is specified at ≥96.0% by HPLC and ≥98% by TLC, with enantiomeric purity ≥99.5% (a/a) . Chem-Impex material is specified at ≥99.5% by chiral HPLC . For comparison, Fmoc-Asp(OAll)-OH is specified at ≥98.0% by HPLC and ≥98% by TLC . While all meet research-grade requirements, the availability of high chiral purity specifications for ODmab is critical for applications where epimerization during coupling must be minimized.

Quality control GMP peptide synthesis Amino acid derivatives

Aspartimide Formation Propensity: ODmab vs. OtBu and OPp Esters

Asp(Dmab)-containing peptides are prone to base-catalyzed aspartimide formation due to the unhindered p-substituted Z-derivative nature of the Dmab group [1]. Comparative studies rank β-ester stability as: OPp > OtBu > OAll ≈ OBzl ≈ ODmab [2]. Specifically, the OPp (2-phenylisopropyl) ester is 'far less prone towards base-catalyzed aspartimide formation than the OAll, OBzl, or ODmab esters, its stability comes close to the stability of the OtBu ester' [2]. This represents a known limitation rather than an advantage—users must employ Hmb- or Dmb-protected preceding residues to mitigate this risk .

Aspartimide side reaction Peptide synthesis optimization Base-catalyzed degradation

Optimal Research and Industrial Applications for Fmoc-Asp(ODmab)-OH


Side-Chain to Side-Chain Lactam-Bridged Peptide Synthesis

The combination of Lys(ivDde) and Asp(ODmab) enables simultaneous unmasking of both side-chains in a single hydrazine treatment step . This orthogonal deprotection strategy is particularly advantageous for on-resin synthesis of lactam-bridged cyclic peptides, eliminating multiple deprotection cycles and reducing overall synthesis time. The >99% deprotection yield observed in model studies [1] supports reliable, high-efficiency cyclization.

Head-to-Tail Cyclic Peptide Synthesis via Side-Chain Anchoring

Fmoc-Asp(ODmab)-OH serves as an effective side-chain anchoring point for synthesizing head-to-tail cyclic peptides, as demonstrated in the solid-phase synthesis of the chlorofusin peptide . The Dmab group can be selectively cleaved in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF, making this derivative 'an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS' [1].

N-Linked Glycopeptide Synthesis via Solid-Phase Aspartylation

Conroy et al. utilized Fmoc-Asp(ODmab)-OH for the solid-phase synthesis of N-linked glycopeptides . The Dmab ester provides orthogonal protection compatible with both Fmoc chemistry and glycosylation conditions. This approach has been extended to the preparation of N-linked glycodecapeptides bearing two different carbohydrate moieties, exploiting the orthogonality of allyl and Dmab ester solid-phase approaches [1].

Combinatorial Peptide Library Synthesis

Fmoc-Asp(ODmab)-OH is recommended for library synthesis applications where selective side-chain deprotection is required without affecting acid-labile tBu groups or base-labile Fmoc protection . The hydrazine-based cleavage conditions are compatible with standard Fmoc SPPS resins and do not require specialized equipment, making this derivative suitable for automated parallel peptide synthesizers.

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